11(S)-HEPE
Overview
Description
11S-HEPE is a HEPE.
Mechanism of Action
Target of Action
11(S)-HEPE, also known as (5Z,8Z,11S,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid, is a monohydroxy fatty acid derived from eicosapentaenoic acid (EPA) . The primary targets of this compound are the enzymes involved in the oxidation of polyunsaturated fatty acids (PUFAs), such as lipoxygenase (LOX) .
Mode of Action
The mode of action of this compound involves the peroxidation and reduction of the 11S-position on C20 and C22 PUFAs by Escherichia coli expressing highly active arachidonate (ARA) 11S-lipoxygenase (11S-LOX) from Enhygromyxa salina with the reducing agent cysteine . The specific activity and catalytic efficiency of ARA 11S-LOX from E. salina were reported to be significantly higher than those of only reported ARA 11S-LOX from Myxococcus xanthus .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of hydroxyeicosatetraenoic acids (HETEs), lipoxins, hepoxilins, trioxillins, and leukotrienes . These molecules are involved in numerous biological roles ranging from homeostasis of blood pressure and blood flow, to the perception of pain, cell survival, the initiation and resolution of inflammation, and the progression of numerous disease states .
Pharmacokinetics
The pharmacokinetics of this compound involve the biotransformation of ARA, eicosapentaenoic acid (EPA), docosapentaenoic acid (DPA), and docosahexanoic acid (DHA) by Escherichia coli expressing 11S-LOX from E. salina in the presence of cysteine . The recombinant cells converted these PUFAs into their respective hydroxy fatty acids (HFAs) with high conversion yields and productivities .
Result of Action
The result of the action of this compound is the production of HFAs, which are lipid mediators (LMs) involved in responses to inflammation and infection, homeostasis, and cell communication . These HFAs have attracted attention in recent years owing to their emollient, lubricating, coating, drug delivery, anti-inflammatory, and anticancer activities .
Action Environment
The action environment of this compound involves the optimization of bioconversion conditions, including temperature, pH, solvent type and its concentration, concentrations of cells, and substrate . These factors can influence the production of HFAs, thereby affecting the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
11(S)-HEPE plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is theoretically produced by the action of cyclooxygenase (COX) on EPA . The specific activity and catalytic efficiency of arachidonate 11S-lipoxygenase (11S-LOX) from Enhygromyxa salina, which is involved in the production of this compound, were found to be significantly higher than those of the only reported arachidonate 11S-LOX from Myxococcus xanthus .
Cellular Effects
It is known that hydroxy fatty acids (HFAs), such as this compound, are involved in responses to inflammation and infection, homeostasis, and cell communication .
Metabolic Pathways
This compound is involved in the lipoxygenase branches of the eicosanoid pathways . It is a product of the peroxidation and reduction of 11S- and 13S-positions on C20 and C22 polyunsaturated fatty acids (PUFAs) by Escherichia coli expressing highly active arachidonate 11S-lipoxygenase (11S-LOX) from Enhygromyxa salina .
Properties
IUPAC Name |
(5Z,8Z,11S,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,9-6-,10-7-,14-11-,16-13+/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEHSDHMEMMYIR-HODZVVMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CC=CC(CC=CCC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C=C\[C@H](C/C=C\C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (5Z,8Z,11S,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid produced using Enhygromyxa salina?
A1: The research article "[Biotransformation of C20- and C22-polyunsaturated fatty acids to 11S- and 13S-hydroxy fatty acids by Escherichia coli expressing 11S-lipoxygenase from Enhygromyxa salina]" [] describes the production of (5Z,8Z,11S,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid through biotransformation. This involves utilizing the 11S-lipoxygenase enzyme from the marine bacterium Enhygromyxa salina, which is expressed in Escherichia coli. This enzyme catalyzes the specific oxygenation of C20 polyunsaturated fatty acids, like arachidonic acid, at the 11S position, leading to the formation of (5Z,8Z,11S,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.